molecular formula C16H20N2O3S B4390827 4-METHOXY-2-METHYL-5-(PROPAN-2-YL)-N-(PYRIDIN-3-YL)BENZENE-1-SULFONAMIDE

4-METHOXY-2-METHYL-5-(PROPAN-2-YL)-N-(PYRIDIN-3-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B4390827
M. Wt: 320.4 g/mol
InChI Key: SAPHTZNKDCKISJ-UHFFFAOYSA-N
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Description

4-METHOXY-2-METHYL-5-(PROPAN-2-YL)-N-(PYRIDIN-3-YL)BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes an isopropyl group, a methoxy group, a methyl group, and a pyridinyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-2-METHYL-5-(PROPAN-2-YL)-N-(PYRIDIN-3-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the benzenesulfonamide coreThe pyridinyl group is then introduced via a coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-2-METHYL-5-(PROPAN-2-YL)-N-(PYRIDIN-3-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The isopropyl and methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

4-METHOXY-2-METHYL-5-(PROPAN-2-YL)-N-(PYRIDIN-3-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study enzyme interactions.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-METHOXY-2-METHYL-5-(PROPAN-2-YL)-N-(PYRIDIN-3-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, potentially leading to therapeutic effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHOXY-2-METHYL-5-(PROPAN-2-YL)-N-(PYRIDIN-3-YL)BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups and the presence of a pyridinyl group attached to a benzenesulfonamide core. This unique structure may confer specific properties and activities that are not observed in similar compounds.

Properties

IUPAC Name

4-methoxy-2-methyl-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-11(2)14-9-16(12(3)8-15(14)21-4)22(19,20)18-13-6-5-7-17-10-13/h5-11,18H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPHTZNKDCKISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=CN=CC=C2)C(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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